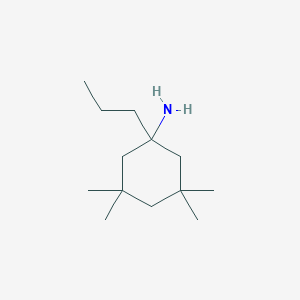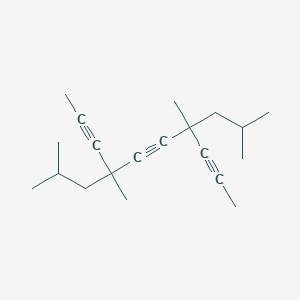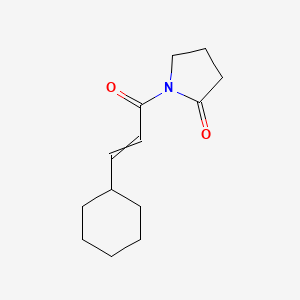
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- is a derivative of the benzodiazepine class of compounds. Benzodiazepines are known for their wide range of applications, particularly in the fields of medicine and pharmacology. This specific compound is characterized by the presence of an acetyl group at the 5th position and a bromine atom at the 7th position, along with a tetrahydro structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.
Acetylation: The acetyl group is introduced at the 5th position through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst.
Hydrogenation: The tetrahydro structure is obtained by hydrogenation of the benzodiazepine ring using a suitable hydrogenation catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: The bromine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 7th position.
Applications De Recherche Scientifique
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic effects. The bromine atom and acetyl group may influence its binding affinity and selectivity for different receptor subtypes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: A benzodiazepine with a different substitution pattern, leading to variations in its pharmacological profile.
Clonazepam: Known for its anticonvulsant properties, differing in its substitution pattern and resulting effects.
Uniqueness
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the bromine atom and acetyl group can influence its binding to receptors and its overall biological activity.
Propriétés
Numéro CAS |
219686-37-0 |
|---|---|
Formule moléculaire |
C11H11BrN2O2 |
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
5-acetyl-7-bromo-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(15)14-5-4-11(16)13-9-3-2-8(12)6-10(9)14/h2-3,6H,4-5H2,1H3,(H,13,16) |
Clé InChI |
YEUOTCMJRYBUHA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(=O)NC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)

![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)

![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)

![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)


![[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14250039.png)
![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
